WO₃ vs. MoO₃: Dielectric Constant Comparison for Semiconductor Device Selection
WO₃ exhibits a significantly higher dielectric constant than MoO₃ at room temperature, a critical parameter influencing capacitive coupling and field distribution in electronic and electrochromic devices. This direct head-to-head comparison shows WO₃ provides approximately 1.93× the dielectric constant of MoO₃ under identical measurement conditions [1].
| Evidence Dimension | Dielectric constant (ε') |
|---|---|
| Target Compound Data | 12.23 ± 0.02 |
| Comparator Or Baseline | MoO₃: 6.32 ± 0.02 |
| Quantified Difference | WO₃ ε' is 1.93× higher than MoO₃ |
| Conditions | Polycrystalline samples; 20°C; 2 Mc sec⁻¹ |
Why This Matters
Higher dielectric constant translates to enhanced charge storage capacity and improved field modulation in capacitors, gate dielectrics, and electrochromic electrode layers, making WO₃ the preferred choice for high-performance device architectures.
- [1] Hanafi, Z. M.; Khilla, M. A. Electrical properties of the semiconductor materials molybdenum and tungsten trioxides. Thermochim. Acta 1983, 65, 311–320. View Source
